{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride
Description
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRYJMSQXPSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C)C)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to reductive amination with dimethylamine to form {3-[(Dimethylamino)methyl]-4-fluorophenyl}methanol.
Boronic Acid Formation: The intermediate is then converted to the corresponding boronic acid using a boronating agent such as boron tribromide (BBr3) or boronic acid pinacol ester.
Hydrochloride Salt Formation: Finally, the boronic acid is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Substitution Reactions: The dimethylamino group can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Reaction Conditions: Typically performed under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products of reactions involving {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride are typically biaryl compounds formed through Suzuki-Miyaura coupling. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride is widely used as a reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it indispensable in the construction of biaryl structures.
Biology and Medicine
In biological and medical research, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of kinase inhibitors, which are crucial in cancer treatment.
Industry
In the industrial sector, {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials is particularly noteworthy.
Mechanism of Action
The mechanism of action of {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [3-[(Dimethylamino)methyl]-4-fluorophenyl]boronic acid hydrochloride
- CAS No.: 1485417-92-2
- Molecular Formula: C₉H₁₄BClFNO₂
- Molecular Weight : 233.48 g/mol
- Key Features: Combines a boronic acid group with a dimethylaminomethyl substituent at position 3 and fluorine at position 4 of the phenyl ring. The hydrochloride salt enhances solubility and stability, making it suitable for Suzuki-Miyaura cross-coupling reactions in pharmaceutical synthesis .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to boronic acids with analogous substituents or structural motifs:
Physicochemical and Reactivity Profiles
- Electronic Effects: The fluorine atom at position 4 increases electron-withdrawing effects, polarizing the boronic acid group and enhancing reactivity toward nucleophilic partners in cross-couplings compared to non-fluorinated analogs . Dimethylaminomethyl (basic) vs. morpholine () or carbamoyl () substituents: The former enhances water solubility via protonation, while the latter may introduce steric hindrance.
Solubility :
- Synthetic Utility: Fluorine directs coupling reactions to specific positions (para to itself), improving regioselectivity in aryl-aryl bond formation . Dimethylaminomethyl groups can act as directing groups or stabilize intermediates in catalytic cycles .
Biological Activity
{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring that is substituted with a dimethylamino group and a fluorine atom. This unique structure contributes to its reactivity and biological interactions.
The primary mechanism of action for {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride involves its ability to form reversible covalent bonds with biomolecules. This property is significant in the context of drug design, particularly for targeting specific enzymes or proteins involved in disease processes.
Key Mechanisms:
- Transmetalation : The compound participates in transmetalation reactions, which are crucial for the formation of carbon-carbon bonds in synthetic organic chemistry.
- Suzuki-Miyaura Coupling : It acts as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.
Anticancer Potential
Research indicates that boronic acids, including this compound, may play a role in cancer treatment through mechanisms such as:
- Boron Neutron Capture Therapy (BNCT) : The compound's ability to selectively target tumor cells makes it a candidate for BNCT, where boron compounds are used to enhance the effects of neutron irradiation on cancer cells.
- Kinase Inhibition : Studies have shown that similar boronic acid derivatives can inhibit specific kinases involved in tumor growth and metastasis. For example, compounds with structural similarities demonstrated effective inhibition of MER and AXL kinases in melanoma and lung cancer cell lines .
Antiparasitic Activity
The compound's biological activity extends to antiparasitic applications. Research has identified potential inhibitors against Trypanosoma brucei, the causative agent of African sleeping sickness. The effectiveness of related compounds was evaluated through structure-activity relationship (SAR) studies, highlighting the importance of specific substituents for enhanced activity .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies on related compounds have revealed several important parameters:
- Oral Bioavailability : Compounds similar to {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride exhibited oral bioavailability exceeding 20%, indicating potential for effective systemic delivery .
- Clearance Rates : Variations in chemical structure significantly affect clearance rates, with some derivatives showing high clearance rates following administration .
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride | Contains dimethylamino and fluorine substituents | Potential anticancer and antiparasitic effects |
| Phenylboronic Acid | Lacks additional substituents | Less reactive; limited biological applications |
| (4-Fluorophenyl)boronic Acid | Similar structure but without dimethylamino group | Reduced selectivity in biological interactions |
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives similar to {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid effectively inhibited cancer cell proliferation in vitro, suggesting its utility as a lead compound for further development .
- Inhibition of Kinases : Another investigation highlighted the dual functionality of certain derivatives as both kinase inhibitors and immune modulators, showcasing their potential in treating cancers resistant to conventional therapies .
- Antiparasitic Efficacy : SAR studies revealed that specific substitutions on the phenyl ring significantly enhanced activity against T. brucei, indicating a promising avenue for developing new antiparasitic drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
